2-Methylphenanthrene
Overview
Description
2-Methylphenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C15H12. It is a derivative of phenanthrene, where a methyl group is substituted at the second position of the phenanthrene ring system. This compound is known for its presence in fossil fuels and its role as an environmental pollutant. It is also used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
2-Methylphenanthrene is a complex compound with multiple potential targets. It’s worth noting that the compound’s structure and properties suggest it may interact with various enzymes and receptors within the body .
Mode of Action
It’s known that polycyclic aromatic hydrocarbons (pahs), a group to which this compound belongs, can interact with cellular components, potentially altering cellular functions .
Biochemical Pathways
was found to utilize this compound as a source of carbon and energy, indicating that the compound can be metabolized by certain bacteria .
Pharmacokinetics
It’s known that pahs are generally lipophilic, suggesting that they can be absorbed through the skin and respiratory and gastrointestinal tracts .
Result of Action
It’s known that exposure to pahs can lead to various health effects, including skin and eye irritation, and potential damage to organs through prolonged or repeated exposure .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by the presence of strong oxidizing agents, bases, and diazo compounds . Furthermore, the compound’s toxicity can be influenced by its concentration in the environment, as well as the presence of other contaminants .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Methylphenanthrene are influenced by its structure and its interactions with other biomolecules. The alkyl substitution on the phenanthrene molecule affects its oxidative metabolism . Alkyl substitution shifts the oxidative metabolism from the aromatic ring to the alkyl side chain . The position of the alkylation affects the metabolism and resulting mutagenicity of phenanthrene .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. It has been found to exhibit mutagenicity toward Salmonella typhimurium TA98 and TA 100
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It is known to interact with cytochrome P450 enzymes during its metabolism
Metabolic Pathways
This compound is involved in certain metabolic pathways. It is metabolized by cytochrome P450 enzymes
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylphenanthrene can be synthesized through several methods. One common synthetic route involves the reaction of phenanthrene with methylating agents under specific conditions. For instance, the reaction of phenanthrene with methyl iodide in the presence of a strong base like potassium tert-butoxide can yield this compound .
Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from coal tar, a byproduct of coal processing. The compound can be isolated through fractional distillation and further purified using recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Methylphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylphenanthrenequinone using oxidizing agents like chromic acid.
Reduction: Reduction of this compound can yield 2-methyl-9,10-dihydrophenanthrene using hydrogen gas and a catalyst like Raney nickel.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Chromic acid in an acidic medium.
Reduction: Hydrogen gas with Raney nickel as a catalyst.
Substitution: Halogenation with bromine, nitration with nitric acid, and sulfonation with sulfuric acid.
Major Products Formed:
Oxidation: 2-Methylphenanthrenequinone.
Reduction: 2-Methyl-9,10-dihydrophenanthrene.
Substitution: 2-Bromomethylphenanthrene, 2-Nitromethylphenanthrene, and 2-Sulfonylmethylphenanthrene.
Scientific Research Applications
2-Methylphenanthrene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Medicine: Studies on its toxicological effects contribute to understanding the health risks associated with exposure to polycyclic aromatic hydrocarbons.
Industry: It is used in the synthesis of dyes, plastics, and other industrial chemicals.
Comparison with Similar Compounds
Phenanthrene: The parent compound without the methyl group.
1-Methylphenanthrene: A methyl group substituted at the first position.
3-Methylphenanthrene: A methyl group substituted at the third position.
9-Methylphenanthrene: A methyl group substituted at the ninth position.
Comparison: 2-Methylphenanthrene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological effects. Compared to phenanthrene, the presence of the methyl group at the second position can alter its physical properties, such as melting and boiling points, and its interaction with biological systems. The methyl group can also affect the compound’s stability and reactivity in various chemical reactions .
Properties
IUPAC Name |
2-methylphenanthrene | |
---|---|---|
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12/c1-11-6-9-15-13(10-11)8-7-12-4-2-3-5-14(12)15/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KANLOADZXMMCQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12 | |
Record name | 2-METHYLPHENANTHRENE | |
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DSSTOX Substance ID |
DTXSID1025649 | |
Record name | 2-Methylphenanthrene | |
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Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-methylphenanthrene is a white crystalline solid. (NTP, 1992), White solid; [CAMEO] | |
Record name | 2-METHYLPHENANTHRENE | |
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Boiling Point |
311 to 320 °F at 3 mmHg (NTP, 1992) | |
Record name | 2-METHYLPHENANTHRENE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
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Vapor Pressure |
0.0000501 [mmHg] | |
Record name | 2-Methylphenanthrene | |
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CAS No. |
2531-84-2 | |
Record name | 2-METHYLPHENANTHRENE | |
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Record name | 2-Methylphenanthrene | |
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Record name | 2-Methylphenanthrene | |
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Record name | 2-methylphenanthrene | |
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Record name | 2-METHYLPHENANTHRENE | |
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Melting Point |
135 to 138 °F (NTP, 1992) | |
Record name | 2-METHYLPHENANTHRENE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Are there bacteria that can specifically degrade 2-Methylphenanthrene?
A1: Yes, several bacterial species, including those belonging to the genera Sphingomonas and Mycobacterium, have been identified as capable of degrading 2-MP [, , , ]. Interestingly, some bacteria exhibit isomer-specific degradation, preferring 2-MP over other methylphenanthrene isomers [].
Q2: What metabolic pathways are involved in the bacterial degradation of this compound?
A2: Research suggests two primary metabolic pathways for 2-MP degradation. One pathway involves the initial di-hydroxylation of an aromatic ring by a dioxygenase enzyme, while the other begins with the hydroxylation of the methyl side chain by a monooxygenase [, ].
Q3: Can photooxidation enhance the biodegradation of this compound?
A3: Studies indicate that photooxidation can generate metabolites like phenanthrene-2-carboxaldehyde, which can be further degraded by bacteria like Sphingomonas sp. 2MPII, ultimately enhancing the overall degradation of 2-MP [].
Q4: Does this compound exhibit mutagenic properties?
A4: While 2-MP itself may not be directly mutagenic, studies have shown that its chlorination byproducts generated during water disinfection can exhibit mutagenic effects []. This highlights the potential for 2-MP to transform into more harmful compounds in certain environmental conditions.
Q5: How does the toxicity of this compound compare to other methylphenanthrene isomers?
A5: Research suggests that while 2-MP may be a weak inducer of aryl hydrocarbon receptor (AhR) activity compared to some other methylphenanthrenes, it is an effective inhibitor of gap junctional intercellular communication (GJIC) []. This suggests 2-MP might act as a tumor promoter despite its relatively weak AhR activity.
Q6: How is this compound typically analyzed in environmental samples?
A6: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed to identify and quantify 2-MP in environmental samples such as sediments and water [, , , , ].
Q7: Can this compound and other alkylated PAHs serve as indicators of environmental processes?
A7: Yes, the ratios of specific methylphenanthrenes, including 2-MP, can be used as indicators of thermal maturity and sources of organic matter in sediments and fossil fuels [, , ]. Elevated levels of 2-MP and other combustion-derived PAHs can also indicate the occurrence of past fire events [].
Q8: What is the molecular formula and weight of this compound?
A8: The molecular formula of 2-MP is C15H12, and its molecular weight is 192.26 g/mol.
Q9: Are there any studies on the synthesis of this compound and its derivatives?
A9: Yes, several research papers describe synthetic routes for 2-MP and related compounds. These approaches often utilize reactions like photocyclization, Wittig reactions, and Grignard additions to construct the phenanthrene ring system and introduce substituents [, , , ].
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